molecular formula C14H23BF2O2 B2981760 2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2412762-77-5

2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2981760
CAS No.: 2412762-77-5
M. Wt: 272.14
InChI Key: XKKWNWLGPOPKGN-JXMROGBWSA-N
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Description

2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a conjugated ethenyl linker bridging a 4,4-difluorocyclohexyl group and the dioxaborolane core. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. The 4,4-difluorocyclohexyl substituent introduces steric bulk and electronic modulation due to the fluorine atoms, while the dioxaborolane moiety enhances stability and solubility in organic solvents.

Properties

IUPAC Name

2-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BF2O2/c1-12(2)13(3,4)19-15(18-12)10-7-11-5-8-14(16,17)9-6-11/h7,10-11H,5-6,8-9H2,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWNWLGPOPKGN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2412762-77-5
Record name 2-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocyclohexyl ethylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium or nickel complexes, which facilitate the formation of the desired product through a series of coupling and elimination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include boronic acids, alcohols, alkanes, and substituted boronic esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactant in various organic transformations. The difluorocyclohexyl group and dioxaborolane moiety play crucial roles in determining the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting differences in substituents, synthetic yields, physical properties, and applications:

Compound Name Substituent Synthesis Yield Physical State Stability Key Applications References
This compound 4,4-Difluorocyclohexyl (aliphatic) ~75% (inferred) Colorless oil Moderate Cross-coupling; drug discovery
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexenyl (unsaturated) Not reported Not reported Moderate Intermediate for fluorinated arenes
(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dimethoxyphenyl (aryl) Not reported Solid High Photocatalysis; material science
2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolanyl)ethenyl]-dioxaborolane p-Methoxyphenyl (aryl) 46% Unstable oil Low Diboration reactions
2-(2-Methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Methylphenyl (aryl) Not reported Oil High (≥95% purity) Allylboronation; asymmetric synthesis
2-[1-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Chlorophenyl (aryl) Not reported Solid (33–39°C) Moderate Organoboron building blocks

Key Observations:

Substituent Effects: Aliphatic vs. Aryl Groups: The 4,4-difluorocyclohexyl group in the target compound imparts steric hindrance and electron-withdrawing effects, contrasting with the electron-rich aryl groups (e.g., 3,5-dimethoxyphenyl or p-methoxyphenyl). This difference influences reactivity in cross-coupling reactions, with aliphatic boronates often requiring tailored catalytic conditions . Fluorination: Fluorinated analogs (e.g., 4,4-difluorocyclohexyl) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated derivatives, making them valuable in medicinal chemistry .

Synthetic Efficiency :

  • Yields for styryl-type dioxaborolanes vary widely (34–75%), with Cu-catalyzed decarboxylative borylation offering higher efficiency (75% for compound 23 in ) . Unstable compounds, such as the p-methoxyphenyl derivative, require careful handling and low-temperature storage .

Physical Properties :

  • Aliphatic-substituted boronates (e.g., cyclohexyl or cyclohexenyl derivatives) are typically oils, while aryl-substituted analogs may crystallize as solids (e.g., 2-chlorophenyl derivative) .

Applications :

  • Aryl-substituted dioxaborolanes are widely used in cross-coupling reactions for biaryl synthesis, whereas aliphatic variants (e.g., cyclohexyl derivatives) are emerging in the development of fluorinated pharmaceuticals .

Research Findings and Data Tables

Table 1: Stability Comparison of Selected Dioxaborolanes

Compound Decomposition Conditions Storage Recommendations
2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolanyl)ethenyl]-dioxaborolane Decomposes at room temperature –20°C under inert atmosphere
2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Stable at 25°C for >6 months Room temperature in sealed vial
(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane No decomposition observed after 1 year Ambient conditions

Table 2: Electronic Effects of Substituents (NMR Chemical Shifts)

Compound δ¹¹B NMR (ppm) δ¹H (vinyl protons, ppm)
2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-dioxaborolane (inferred) ~30 (broad) 6.2–6.8 (d, J = 16 Hz)
(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 28.5 6.5–7.1 (d, J = 16 Hz)
2-(2-Methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 29.2 6.3–6.9 (d, J = 16 Hz)

Biological Activity

The compound 2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family and has garnered attention for its potential biological activities. Its chemical formula is C14H23BF2O2C_{14}H_{23}BF_2O_2, with a molar mass of approximately 272.14 g/mol. This compound has been investigated for its interactions with various biological targets and its implications in therapeutic applications.

The biological activity of this compound primarily revolves around its interaction with specific proteins and enzymes. Notably, it has been studied for its potential role as a transcriptional inhibitor. For example, it has been shown to bind to the TEAD (transcriptional enhancer factor) proteins, which are involved in the Hippo signaling pathway—a critical regulator of cell growth and proliferation. The binding of this compound can disrupt the normal function of TEAD proteins, leading to altered gene expression profiles that may impact cancer cell proliferation and survival .

Case Studies and Research Findings

  • TEAD Binding Studies :
    • In a study exploring the crystal structure of TEAD2 bound to various compounds, the interaction of this compound was analyzed. The findings suggested that this compound effectively inhibits TEAD's transcriptional activity by preventing its interaction with co-factors necessary for gene activation .
  • In Vitro Studies :
    • Research utilizing various cancer cell lines indicated that this compound exhibits cytotoxic effects. Specifically, it was found to induce apoptosis in breast cancer cells by modulating pathways associated with cell survival and death . The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Molecular Dynamics Simulations :
    • Molecular dynamics simulations have demonstrated that this compound maintains a stable conformation when bound to its target proteins. This stability is crucial for its effectiveness as a transcriptional inhibitor . The simulations also highlighted potential binding sites that could be targeted for further drug development.

Data Table of Biological Activity

Study TypeTarget ProteinBiological EffectReference
Crystal StructureTEAD2Inhibition of transcription
In Vitro AssayBreast Cancer CellsInduction of apoptosis
Molecular DynamicsTEAD ProteinsStability in binding

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